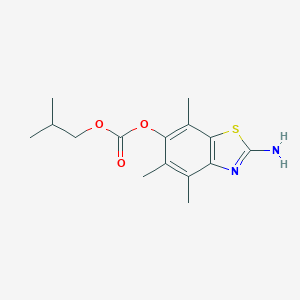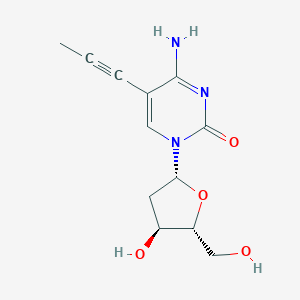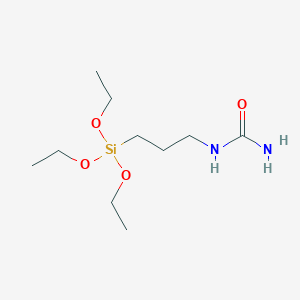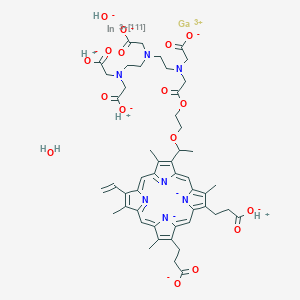
Indium(111)-atn-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium(111)-atn-2 is a radiopharmaceutical compound that incorporates the radioisotope indium-111. Indium-111 is a gamma-emitting radionuclide with a half-life of approximately 2.8 days. This compound is primarily used in diagnostic imaging and therapeutic applications due to its ability to emit gamma rays, which can be detected using gamma cameras. This compound is particularly valuable in nuclear medicine for labeling monoclonal antibodies, peptides, and other biomolecules for imaging and therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions: Indium(111)-atn-2 is synthesized by radiolabeling a suitable ligand with indium-111. The process typically involves the following steps:
Production of Indium-111: Indium-111 is produced by bombarding a cadmium target with protons in a cyclotron.
Purification of Indium-111: The produced indium-111 is separated from the target material using column chromatography to obtain high-purity indium-111 chloride.
Radiolabeling: The purified indium-111 chloride is then reacted with a ligand (such as a monoclonal antibody or peptide) under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated systems and stringent quality control measures ensure the consistent production of high-purity radiopharmaceuticals .
化学反应分析
Types of Reactions: Indium(111)-atn-2 undergoes various chemical reactions, including:
Substitution: Ligands can be substituted with other chelating agents to modify the properties of the radiopharmaceutical.
Common Reagents and Conditions:
Major Products: The major products of these reactions are radiolabeled complexes that retain the biological activity of the ligand while incorporating the gamma-emitting properties of indium-111 .
科学研究应用
Indium(111)-atn-2 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of radiolabeled compounds.
Biology: Employed in tracking cellular processes and studying the biodistribution of labeled biomolecules.
Medicine: Widely used in diagnostic imaging for detecting tumors, infections, and other pathological conditions.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents.
作用机制
Indium(111)-atn-2 can be compared with other radiopharmaceuticals that use different radioisotopes or ligands:
Gallium-68: A positron-emitting radionuclide used in positron emission tomography (PET) imaging.
Technetium-99m: A widely used gamma-emitting radionuclide with a half-life of 6 hours.
Fluorine-18: A positron-emitting radionuclide used in PET imaging with a half-life of 110 minutes.
Uniqueness of this compound: this compound is unique due to its relatively long half-life, which allows for extended imaging periods. Its ability to form stable complexes with various ligands makes it versatile for different diagnostic and therapeutic applications .
相似化合物的比较
- Gallium-68-labeled compounds
- Technetium-99m-labeled compounds
- Fluorine-18-labeled compounds
Indium(111)-atn-2 stands out for its specific applications in nuclear medicine, particularly in scenarios where longer imaging times are required.
属性
IUPAC Name |
gallium;3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;indium-111(3+);hydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWZLWDCQKNAP-XVKFRELOSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[111In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59GaInN7O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119130-46-0 |
Source


|
| Record name | ATN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119130460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)


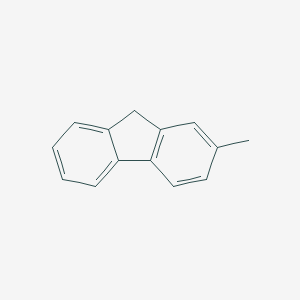
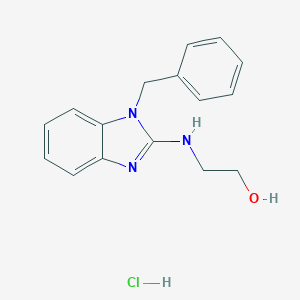
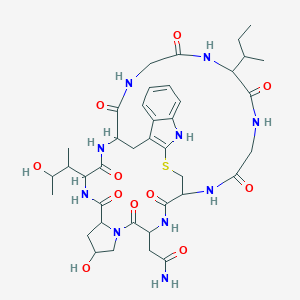
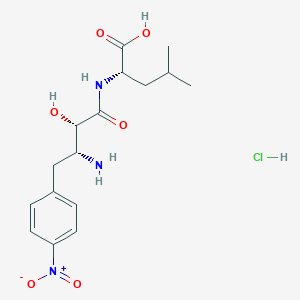
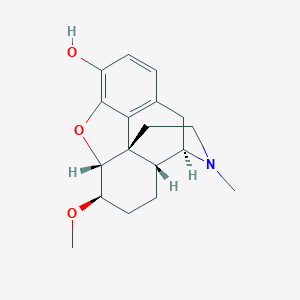
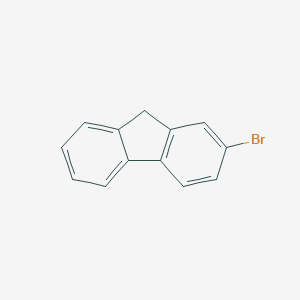
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
